3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing indole and thiazolidine motifs have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Without specific studies on “3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione”, it’s difficult to determine its exact mode of action. Similar compounds have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
The presence of sulfur in thiazolidine enhances their pharmacological properties , which might influence the bioavailability of this compound.
Result of Action
Indole and thiazolidine derivatives have shown diverse biological activities .
Properties
IUPAC Name |
3-phenyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-21-15-27(24(31)28(21)19-9-5-2-6-10-19)18-11-13-26(14-12-18)23(30)20-16-32-22(25-20)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQFVVQTMDODOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.